6-Carboxyfluorescein diacetate
Overview
Description
6-Carboxyfluorescein diacetate (CFDA) is a fluorescent probe used to stain cells with intact membranes for analysis in applications such as flow cytometry or fluorescence microscopy . It is an intracellular probe added to the cells as a pro-substrate, which upon hydrolysis by the esterase enzyme produces the fluorescent product called CDF .
Synthesis Analysis
A gram-scale synthesis of the Fmoc-Lys (6-carboxyfluoresein diacetate)-OH building block was developed, allowing the discovery of optimal probes that carried a positively charged amino group and a stearic acid tail that exhibited intense plasma membrane brightness and robust retention .Molecular Structure Analysis
6-CFDA has a molecular weight of 460.39 . It is a hydrophobic, cell-permeable fluorogenic non-selective esterase substrate .Chemical Reactions Analysis
6-CFDA is a viability probe that assesses enzymatic activity, which is necessary to activate its fluorescence, and cell-membrane integrity, which is necessary for the retention of their fluorescent product within the cell .Physical And Chemical Properties Analysis
6-CFDA is soluble in DMSO . It has an excitation wavelength of 492 nm and an emission wavelength of 517 nm in 0.1M Tris, pH 8.0 .Scientific Research Applications
1. Cell Viability Assessment
6-Carboxyfluorescein diacetate (CFDA) is extensively used for assessing cell viability. It is a nonfluorescent compound that, upon entering living cells, is converted by esterases into fluorescent carboxyfluorescein. This conversion allows for the counting of living cells by detecting fluorescence, as demonstrated in studies involving yeast, E. coli, and Lactobacillus bulgaricus (Sugata, Ohnishi, & Matsumoto, 1991).
2. Monitoring Phloem Sap Translocation
6-Carboxyfluorescein is also used in botany for monitoring phloem sap translocation. It is a polar fluorescein that, when introduced into plants, can be observed in all sink organs and is strictly confined to phloem regions. This property allows for real-time monitoring of phloem sap translocation in plants (Grignon, Touraine, & Durand, 1989).
3. Examination of Intracellular Environments
CFDA is utilized in studies examining the intracellular ionic environment and ionophore action. It serves as a probe for intracellular pH, aiding in understanding cellular physiology and the effects of external agents like ionophores (Babcock, 1983).
4. Analyzing Cell Membrane Integrity
The use of CFDA combined with other fluorescent stains like propidium iodide provides insights into the integrity of cell membranes. This application is particularly relevant in the study of mammalian spermatozoa, where CFDA helps assess the functionality of sperm cells (Harrison & Vickers, 1990).
5. Tracking Hepatobiliary Metabolism
Intravital multiphoton microscopy using 6-CFDA as a probe molecule has been employed to investigate hepatobiliary metabolism in chronic liver pathologies. This method allows for the study of metabolic processes in conditions like liver fibrosis and hepatocellular carcinoma (Huang et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O9/c1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h3-11H,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOGCCYGOPYYNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187121 | |
Record name | 6-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Carboxyfluorescein diacetate | |
CAS RN |
3348-03-6 | |
Record name | 6-Carboxyfluorescein diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348036 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Carboxyfluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Carboxyfluorescein Diacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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